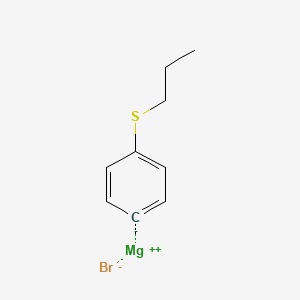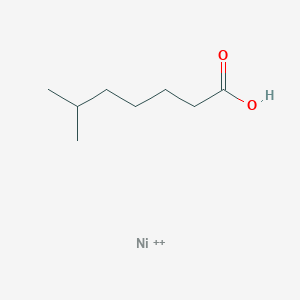
Nickel isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel isooctanoate: is a chemical compound with the formula C16H30NiO4 This compound is typically used as a catalyst, a drying agent in paints and inks, and an ultraviolet absorbent . This compound is a green, transparent, viscous liquid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel isooctanoate can be synthesized by reacting nickel salts with isooctanoic acid under controlled conditions. One common method involves the use of an acidic eluent containing nickel as a raw material. The reaction steps and parameter control are crucial to ensure the effective combination and recycling of nickel, reducing environmental pollution and production costs .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel chloride or nickel sulfate with isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified through filtration and distillation processes .
Chemical Reactions Analysis
Types of Reactions: Nickel isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Substitution: this compound can participate in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products Formed:
Oxidation: Nickel oxide.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which nickel isooctanoate exerts its effects is primarily through its role as a catalyst. Nickel ions in the compound facilitate various chemical reactions by providing an active site for the reactants to interact. The molecular targets and pathways involved include the activation of substrates through coordination with nickel ions, leading to the formation of intermediate complexes that undergo further transformation to yield the desired products .
Comparison with Similar Compounds
Nickel octoate: Similar in structure but with a different carboxylic acid group.
Cobalt isooctanoate: Used as a drying agent and catalyst, similar to nickel isooctanoate.
Manganese isooctanoate: Another drying agent with similar applications.
Uniqueness: this compound is unique due to its specific catalytic properties and its ability to act as an ultraviolet absorbent. Its green, transparent, viscous liquid form also distinguishes it from other similar compounds .
Properties
CAS No. |
27637-46-3 |
|---|---|
Molecular Formula |
C8H16NiO2+2 |
Molecular Weight |
202.90 g/mol |
IUPAC Name |
6-methylheptanoic acid;nickel(2+) |
InChI |
InChI=1S/C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+2 |
InChI Key |
OEJHMYWNMXTAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


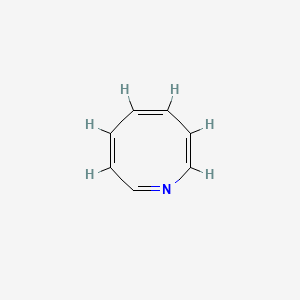
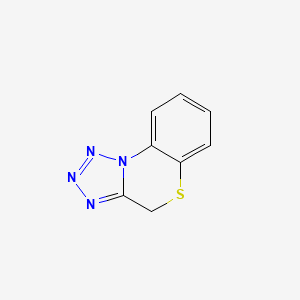

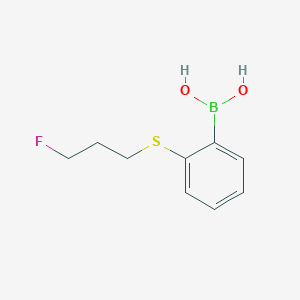
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
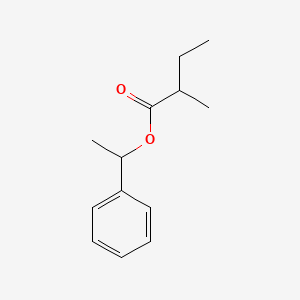
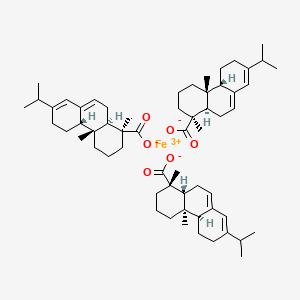
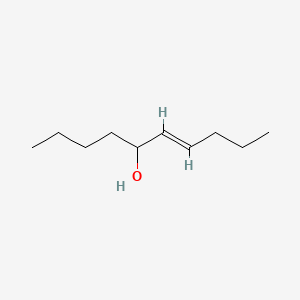
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


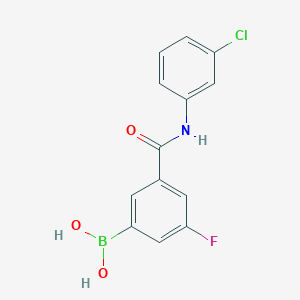
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
